2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride
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Overview
Description
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride is a chemical compound with the molecular formula C7H11ClN2. It is known for its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step involves the construction of the bicyclic structure, which can be achieved through various organic synthesis techniques.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents such as ammonia or amines.
Addition of the Acetonitrile Group: The acetonitrile group is added through a nucleophilic substitution reaction, using reagents like acetonitrile and appropriate catalysts.
Formation of the Hydrochloride Salt: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and other reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile: The parent compound without the hydrochloride salt.
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetate: A similar compound with an acetate group instead of acetonitrile.
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)ethanol: A related compound with an ethanol group instead of acetonitrile.
Uniqueness
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous .
Properties
Molecular Formula |
C7H11ClN2 |
---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-2-1-6-3-7(9,4-6)5-6;/h1,3-5,9H2;1H |
InChI Key |
ISVYUTWNPZKXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N)CC#N.Cl |
Origin of Product |
United States |
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